Cas no 120085-63-4 (4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile)

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile is a specialized carbohydrate derivative with significant utility in synthetic organic chemistry. Its structure features acetyl-protected hydroxyl groups and an anhydro bridge, enhancing stability while allowing selective deprotection for further functionalization. The presence of the α,β-unsaturated nitrile moiety offers reactivity for nucleophilic additions or cycloadditions, making it valuable for constructing complex sugar-based frameworks. This compound is particularly useful in the synthesis of modified nucleosides, glycomimetics, and other bioactive molecules. Its well-defined stereochemistry and synthetic versatility make it a preferred intermediate for researchers exploring carbohydrate chemistry and drug development.
4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile structure
120085-63-4 structure
商品名:4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile
CAS番号:120085-63-4
MF:C13H15NO7
メガワット:297.2607
CID:63469
PubChem ID:2734739

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile 化学的及び物理的性質

名前と識別子

    • 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile
    • (2R,3R,4R)-2-[(acetyloxy)methyl]-6-cyano-3,4-dihydro-2H-pyran-3,4-diyl diacetate (non-preferred name)
    • 4,5,7,-Tri-o-acetyl-2,6-anhyro-3-deoxy-D-lyxo-hept-2-enononitrile
    • DTXSID60370473
    • 120085-63-4
    • [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
    • AKOS004903235
    • ZINC04204376
    • [(2R,3R,4R)-4-Acetyloxy-2-(acetyloxymethyl)-6-cyano-3,
    • [(2R,3R,4R)-4-Acetyloxy-2-(acetyloxymethyl)-6-cyano-3
    • MDL: MFCD28347777
    • インチ: InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13-/m1/s1
    • InChIKey: OPOUWJFXZRRHOV-JHJVBQTASA-N
    • ほほえんだ: CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(C#N)O1)OC(=O)C)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 297.08485
  • どういたいしつりょう: 297.085
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 516
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.29g/cm3
  • ふってん: 397.8ºC at 760 mmHg
  • フラッシュポイント: 174ºC
  • 屈折率: 1.497
  • PSA: 111.92
  • LogP: 0.21918

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile セキュリティ情報

  • セキュリティ用語:S24/25

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
MT00735-5 g
4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile
120085-63-4
5g
$1,212.75 2023-01-03
TRC
T207615-250mg
4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile
120085-63-4
250mg
$ 325.00 2022-06-03
Biosynth
MT00735-1 g
4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile
120085-63-4
1g
$363.83 2023-01-03
TRC
T207615-500mg
4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile
120085-63-4
500mg
$ 545.00 2022-06-03
Biosynth
MT00735-2 g
4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile
120085-63-4
2g
$606.38 2023-01-03

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile 関連文献

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrileに関する追加情報

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile (CAS No. 120085-63-4): An Overview

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile (CAS No. 120085-63-4) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound is a derivative of D-lyxose, a pentose sugar, and is characterized by its acetylated hydroxyl groups and a nitrile functional group. The presence of these functional groups imparts distinct chemical properties that make it an intriguing subject for research.

The structure of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile can be described as follows: it consists of a seven-carbon backbone with three acetyl groups attached to the hydroxyl groups at positions 4, 5, and 7. The molecule also features a nitrile group at position 3 and an anhydro bridge between positions 2 and 6. This unique arrangement of functional groups contributes to its stability and reactivity in various chemical reactions.

Recent studies have explored the potential applications of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonitrile in medicinal chemistry. One notable area of research is its use as a building block for the synthesis of more complex molecules with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of several derivatives of this compound that exhibited potent anti-inflammatory properties. These derivatives were found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential as novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonitrile has also been investigated for its antimicrobial activity. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound and its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell death. These findings highlight the potential of this compound as a lead molecule for the development of new antimicrobial agents.

The synthetic pathways for producing 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonitrile have been extensively studied and optimized over the years. One common approach involves the acetylation of D-lyxose followed by dehydration and nitrilation steps. The choice of solvents and catalysts plays a crucial role in achieving high yields and purity levels. For example, a recent paper in the Tetrahedron Letters described an efficient one-pot synthesis method using microwave irradiation, which significantly reduced reaction times and improved overall yields.

The physicochemical properties of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonitrile are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may degrade when exposed to strong acids or bases. Its solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO) makes it suitable for use in various chemical reactions and biological assays.

In conclusion, 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonitrile (CAS No. 120085-63-4) is a versatile organic compound with promising applications in medicinal chemistry. Its unique structure and functional groups make it an attractive candidate for the development of new therapeutic agents with anti-inflammatory and antimicrobial properties. Ongoing research continues to explore its full potential and optimize synthetic methods for large-scale production.

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